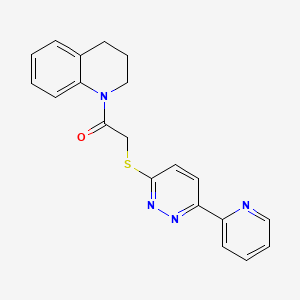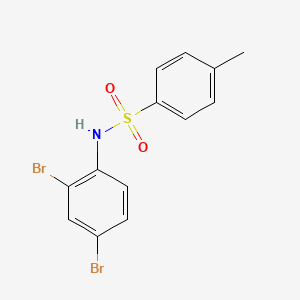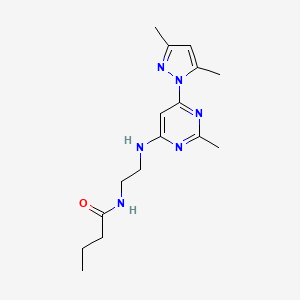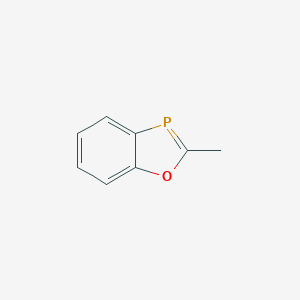
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is a complex organic compound that features a quinoline and pyridazinyl moiety connected via a sulfanyl ethanone linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized from hydrazine derivatives through cyclization reactions with appropriate dicarbonyl compounds.
Linking the Moieties: The quinoline and pyridazinyl moieties can be linked via a sulfanyl ethanone linker through nucleophilic substitution reactions, where a thiol group reacts with a halogenated ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl ethanone linker, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
科学的研究の応用
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Material Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with various enzymes or receptors, providing insights into its mechanism of action.
作用機序
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridazinyl moieties may bind to specific sites on these targets, modulating their activity. The sulfanyl ethanone linker may play a role in stabilizing the interaction and enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(pyridin-2-yl)sulfanylethanone: Lacks the pyridazinyl moiety, which may result in different biological activity.
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone: Lacks the quinoline moiety, which may affect its interaction with molecular targets.
Uniqueness
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is unique due to the presence of both quinoline and pyridazinyl moieties, which may confer distinct biological and chemical properties
特性
CAS番号 |
894001-33-3 |
|---|---|
分子式 |
C20H18N4OS |
分子量 |
362.4 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone |
InChI |
InChI=1S/C20H18N4OS/c25-20(24-13-5-7-15-6-1-2-9-18(15)24)14-26-19-11-10-17(22-23-19)16-8-3-4-12-21-16/h1-4,6,8-12H,5,7,13-14H2 |
InChIキー |
BKMHQSSBMTWXBU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 |
溶解性 |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)


![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)



![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)

